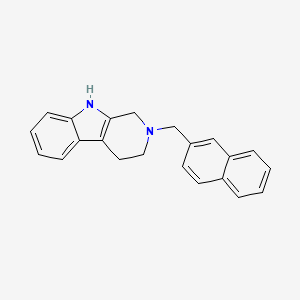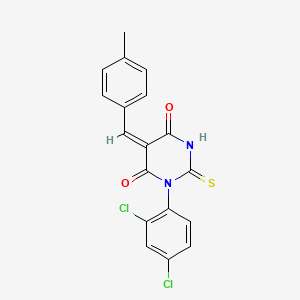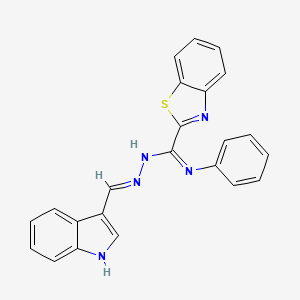![molecular formula C19H30N2O B6046934 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as SB-334867, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. SB-334867 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and sleep disorders.
Wirkmechanismus
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus. Orexin-1 receptor activation promotes wakefulness and increases energy expenditure, while its inhibition promotes sleep and reduces food intake. 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol blocks the binding of orexin-A to the orexin-1 receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and physiological effects
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects in animal models. For example, 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol can reduce food intake and body weight by inhibiting orexin-1 receptor-mediated signaling pathways in the hypothalamus. 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol can also attenuate drug seeking behavior by reducing the rewarding effects of drugs of abuse. In addition, 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to promote sleep and reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is a highly selective antagonist of the orexin-1 receptor, which allows for specific targeting of this receptor in various physiological and pathological processes. 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol is also relatively stable and can be easily synthesized in high purity. However, one limitation of 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is the development of more potent and selective orexin-1 receptor antagonists for therapeutic applications. Another area of interest is the investigation of the role of orexin-1 receptor in other physiological and pathological processes, such as pain modulation and immune function. Finally, the potential use of 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol in human clinical trials for the treatment of obesity, addiction, and sleep disorders warrants further investigation.
Synthesemethoden
The synthesis of 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol involves the condensation of 4-cyclopentyl-1-(2-methylbenzyl)piperazine with 2-hydroxyethyl bromide in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol in high purity.
Wissenschaftliche Forschungsanwendungen
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been widely used in scientific research to investigate the role of orexin-1 receptor in various physiological and pathological processes. For example, studies have shown that 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol can reduce food intake and body weight in animal models of obesity. 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has also been shown to attenuate drug seeking behavior in animal models of addiction. In addition, 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been used to study the role of orexin-1 receptor in the regulation of sleep-wake cycles and anxiety.
Eigenschaften
IUPAC Name |
2-[4-cyclopentyl-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-16-6-2-3-7-17(16)14-20-11-12-21(15-19(20)10-13-22)18-8-4-5-9-18/h2-3,6-7,18-19,22H,4-5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVXMZGFQXUOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046857.png)
![methyl 2-{[({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6046864.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6046872.png)
![(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6046878.png)
![(1S*,4S*)-2-(2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046886.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)

![4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
![1-(1-azocanyl)-3-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6046912.png)


![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B6046950.png)